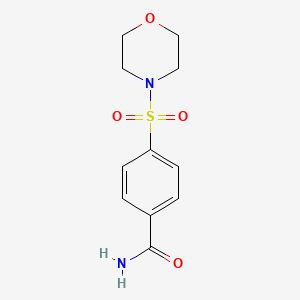

4-Morpholin-4-ylsulfonylbenzamide

Description

4-Morpholin-4-ylsulfonylbenzamide is a sulfonamide-derived compound characterized by a benzamide core substituted with a morpholine sulfonyl group. This compound is part of a broader class of sulfonamides, which are historically significant for their antimicrobial and enzyme-inhibitory properties.

Properties

IUPAC Name |

4-morpholin-4-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O4S/c12-11(14)9-1-3-10(4-2-9)18(15,16)13-5-7-17-8-6-13/h1-4H,5-8H2,(H2,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQRRZQWODVNJBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Morpholin-4-ylsulfonylbenzamide typically involves the reaction of benzoyl chloride with morpholine in the presence of a base, followed by the introduction of a sulfonyl group. The reaction conditions often include the use of solvents like dichloromethane or toluene and bases such as triethylamine or pyridine. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. Purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Morpholin-4-ylsulfonylbenzamide undergoes various chemical reactions, including:

Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The benzamide core can be reduced to form amine derivatives.

Substitution: The morpholine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used under mild conditions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

4-Morpholin-4-ylsulfonylbenzamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 4-Morpholin-4-ylsulfonylbenzamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, leading to inhibition of enzyme activity. The morpholine ring provides additional binding interactions, enhancing the compound’s potency. The benzamide core can interact with various receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical differences between 4-morpholin-4-ylsulfonylbenzamide and related compounds:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | XLogP3 | Hydrogen Bond Donors/Acceptors | Key Substituents | CAS Number |

|---|---|---|---|---|---|---|

| This compound | C₁₁H₁₄N₂O₄S* | ~294.3* | ~0.3* | 1 / 8* | Morpholine sulfonyl | Not explicitly stated |

| N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-4-morpholin-4-ylsulfonylbenzamide | C₁₆H₁₈N₄O₅S | 378.4 | 0.3 | 1 / 8 | Cyclopropyl-oxadiazole + morpholine sulfonyl | 850935-95-4 |

| N-[4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl]-4-morpholin-4-ylsulfonylbenzamide | C₂₃H₂₄N₆O₇S₂ | 568.6 | Not reported | Not reported | Methoxypyrimidine sulfamoyl + morpholine sulfonyl | 457651-05-7 |

| 4-Amino-N-propylbenzenesulfonamide | C₉H₁₃N₃O₂S | 227.28 | Not reported | 2 / 4 | Propylamine + sulfonamide | 39630-24-5 |

*Estimated based on structural analogs in –3.

Key Observations:

Structural Modifications: The cyclopropyl-oxadiazole derivative () adds a rigid, lipophilic heterocycle, which may enhance metabolic stability compared to the parent compound. The methoxypyrimidine-sulfamoyl analog () introduces a pyrimidine ring, a common pharmacophore in kinase inhibitors. The methoxy group may modulate electronic properties and target affinity . 4-Amino-N-propylbenzenesulfonamide () lacks the morpholine sulfonyl group, instead featuring a simpler sulfonamide-propylamine structure, reminiscent of early sulfa drugs .

Physicochemical Properties: Lipophilicity: The XLogP3 of 0.3 for the cyclopropyl-oxadiazole derivative () suggests moderate hydrophilicity, likely due to the polar morpholine and sulfonyl groups. This contrasts with bulkier derivatives (e.g., pyrimidine-containing analogs), which may exhibit higher lipophilicity but lack reported XLogP3 values.

Biological Implications: The morpholine sulfonyl group likely improves binding to polar enzyme active sites (e.g., carbonic anhydrase) compared to non-morpholine analogs. Substitutions like oxadiazole or pyrimidine may confer selectivity for specific biological targets. For example, pyrimidine rings are critical in ATP-binding pockets of kinases .

Q & A

Basic: What are the standard synthetic protocols for 4-Morpholin-4-ylsulfonylbenzamide, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves a multi-step approach:

Sulfonylation: React 4-chlorobenzenesulfonyl chloride with morpholine under basic conditions (e.g., pyridine or triethylamine) to form the morpholine sulfonyl intermediate .

Amidation: Couple the intermediate with a benzoyl chloride derivative using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous dichloromethane or DMF .

Optimization Tips:

- Control temperature (0–5°C during sulfonylation to minimize side reactions).

- Use inert atmosphere (N₂/Ar) to prevent hydrolysis of reactive intermediates .

- Monitor purity via TLC or HPLC at each step .

Basic: What analytical techniques are recommended for structural characterization of this compound?

Methodological Answer:

- NMR Spectroscopy: Use ¹H/¹³C NMR to confirm the presence of morpholine protons (δ 3.6–3.8 ppm) and sulfonyl/amide carbonyl signals (δ 165–170 ppm) .

- Mass Spectrometry (HRMS): Validate molecular weight (e.g., [M+H]⁺ at m/z 325.08) .

- X-ray Crystallography: Employ SHELX software for structure refinement if single crystals are obtained (e.g., using slow evaporation in DMSO/water mixtures) .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate this compound derivatives?

Methodological Answer:

Structural Modifications: Synthesize analogs by varying substituents on the benzamide ring (e.g., electron-withdrawing groups at para-position to enhance target binding) .

Biological Assays:

- Test anti-HBV activity in HepG2.2.15 cells (IC₅₀ values <2 µM indicate potency; compare selectivity indices against drug-resistant strains) .

- Use molecular docking (e.g., AutoDock Vina) to correlate substituent effects with binding affinity to viral polymerase .

Advanced: How can contradictions in spectral data (e.g., unexpected NMR shifts) be resolved during characterization?

Methodological Answer:

- 2D NMR Techniques: Apply HSQC and HMBC to assign ambiguous proton-carbon correlations (e.g., overlapping morpholine and aromatic signals) .

- Dynamic Effects: Consider tautomerization or rotational barriers (e.g., sulfonyl group rigidity may split signals in variable-temperature NMR) .

- Cross-Validation: Compare experimental data with computational predictions (e.g., DFT-calculated chemical shifts using Gaussian09) .

Advanced: What challenges arise in crystallographic analysis of this compound, and how are they addressed?

Methodological Answer:

- Crystal Twinning: Common due to flexible morpholine rings; use SHELXL’s TWIN/BASF commands for refinement .

- Disorder Modeling: Apply PART instructions in SHELX to resolve disordered sulfonyl oxygen atoms .

- High-Resolution Data: Collect synchrotron data (λ = 0.7–1.0 Å) to improve R-factor convergence (<0.05) .

Advanced: What strategies improve aqueous solubility for in vivo studies of this compound?

Methodological Answer:

- Co-Solvent Systems: Use PEG-400/water (1:1) or cyclodextrin inclusion complexes .

- Prodrug Derivatization: Introduce phosphate or glycoside moieties at the amide nitrogen for enhanced solubility .

- pH Adjustment: Prepare sodium salts via deprotonation (pH >10) for intravenous formulations .

Advanced: How can computational modeling predict the metabolic stability of this compound?

Methodological Answer:

- Metabolite Prediction: Use Schrödinger’s ADMET Predictor to identify vulnerable sites (e.g., sulfonyl group hydrolysis) .

- CYP450 Inhibition Assays: Screen against CYP3A4/2D6 isoforms using human liver microsomes (HLMs) .

- MD Simulations: Run 100-ns trajectories in GROMACS to assess binding stability to serum albumin .

Advanced: How should biological assays be designed to minimize variability in IC₅₀ measurements?

Methodological Answer:

- Replicates: Perform triplicate assays with independent compound batches .

- Controls: Include lamivudine (for anti-HBV studies) and vehicle-only controls .

- Data Normalization: Express activity as % inhibition relative to internal standards (e.g., ATP levels for cytotoxicity correction) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.